molecular formula C23H24N2O4 B4618940 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B4618940
M. Wt: 392.4 g/mol
InChI Key: SEDDDDRFCKXCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-4-methyl-2H-chromen-2-one and 3-methyl-4-(3-methylphenyl)piperazine.

    Acylation Reaction: The chromen-2-one derivative undergoes an acylation reaction with the piperazine derivative in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under reflux conditions.

    Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may yield an alcohol derivative.

Scientific Research Applications

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the chromen-2-one core may interact with enzymes involved in oxidative stress and inflammation, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: This compound has a similar chromen-2-one core but differs in the substitution pattern on the piperazine moiety.

    7-methoxy-4-methyl-3-(3-pyridinyl)-2H-chromen-2-one: This compound features a pyridine ring instead of the piperazine moiety.

Uniqueness

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the methoxy group and the piperazine moiety contributes to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

7-methoxy-3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-5-4-6-18(11-15)25-10-9-24(14-16(25)2)22(26)20-12-17-7-8-19(28-3)13-21(17)29-23(20)27/h4-8,11-13,16H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDDDRFCKXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Reactant of Route 4
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
Reactant of Route 6
7-methoxy-3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.